molecular formula C12H11N5O B12630527 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine

6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine

Katalognummer: B12630527
Molekulargewicht: 241.25 g/mol
InChI-Schlüssel: PBYZNMODPVGVSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine is a compound that belongs to the class of imidazo[1,2-b]pyridazines. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine typically involves the condensation of appropriate pyridine and imidazo[1,2-b]pyridazine precursors. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(5-Hydroxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
  • 6-(5-Chloropyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine
  • 6-(5-Methylpyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine

Uniqueness

6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic efficacy compared to its analogs .

Eigenschaften

Molekularformel

C12H11N5O

Molekulargewicht

241.25 g/mol

IUPAC-Name

6-(5-methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine

InChI

InChI=1S/C12H11N5O/c1-18-9-4-8(5-14-6-9)10-2-3-12-15-11(13)7-17(12)16-10/h2-7H,13H2,1H3

InChI-Schlüssel

PBYZNMODPVGVSC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=CC(=C1)C2=NN3C=C(N=C3C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.